molecular formula C5H12O2 B1139394 (R)-1,2-Pentanediol CAS No. 108340-61-0

(R)-1,2-Pentanediol

Cat. No.: B1139394
CAS No.: 108340-61-0
M. Wt: 104.14758
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Description

(R)-1,2-Pentanediol (CAS 108340-61-0) is the enantiopure form of 1,2-pentanediol, a five-carbon diol valued in research for its chiral structure and functional groups. This compound serves as a versatile building block in organic synthesis and is a key intermediate for developing chiral molecules, including active ingredients such as the fungicide Propiconazole . Its molecular structure, featuring both primary and secondary hydroxyl groups, allows it to act as a solvent and a moisturizing agent, and it exhibits inherent antimicrobial properties, making it a subject of study in the formulation of preservative-free products . Research into its production focuses on sustainable methods, such as the single-step hydrogenolysis of biomass-derived furfural using heterogeneous catalysts like Rh/OMS-2, which can achieve high selectivity under mild conditions . Additionally, microbial production pathways from renewable feedstocks are being explored as green alternatives to traditional petrochemical routes . When high purity is critical, advanced synthesis routes utilizing catalysts based on metals like platinum or rhodium on support materials such as activated carbon are employed to produce an odorless grade, free from malodour-causing impurities that can affect sensitive applications . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-pentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVRQHFDJLLWFE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315395
Record name (2R)-1,2-Pentanediol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108340-61-0
Record name (2R)-1,2-Pentanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2-Pentanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthesis Methodologies for R 1,2 Pentanediol

Chemical Synthesis Routes

Chemical synthesis provides versatile pathways to (R)-1,2-Pentanediol, primarily through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically pure compounds like this compound. This can be achieved using either homogeneous or heterogeneous catalytic systems.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. A prominent method for the synthesis of chiral vicinal diols is the Sharpless asymmetric dihydroxylation. wikipedia.orgpnas.orgwikidoc.org This reaction utilizes an osmium tetroxide catalyst in conjunction with a chiral quinine (B1679958) ligand to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.orgpnas.orgwikidoc.org For the synthesis of this compound, 1-pentene (B89616) is used as the starting material. The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, determines which enantiomer of the diol is produced. wikipedia.org Specifically, using a dihydroquinidine-based ligand (e.g., in AD-mix-β) favors the formation of the (R)-diol. wikipedia.orgwikidoc.org

Computational studies have investigated the asymmetric dihydroxylation of terminal alkenes, including 1-pentene, using an OsO₄ catalyst with the chiral ligand (DHQD)₂PYDZ, confirming a preference for the formation of the (R)-isomer. nih.gov The enantiomeric excess (ee) is influenced by the chain length of the alkene, with selectivity increasing for shorter chains before reaching a plateau. nih.gov

Another homogeneous approach involves the asymmetric hydrogenation of α-hydroxy ketones. The intermediate, 1-hydroxy-2-pentanone, can be stereoselectively reduced to this compound using chiral catalysts. Iridium complexes with tridentate f-amphox ligands have shown exceptional efficiency in the asymmetric hydrogenation of various α-hydroxy ketones, achieving high yields and enantiomeric excesses (up to >99% ee). rsc.org Ruthenium-based catalysts are also employed for the enantioselective hydrogenation of diketones and keto-esters, representing a viable route to chiral diols. mdpi.com

Method Substrate Catalyst System Product Enantiomeric Excess (ee)
Asymmetric Dihydroxylation1-PenteneOsO₄ / (DHQD)₂PYDZThis compoundHigh (Predicted) nih.gov
Asymmetric Hydrogenation1-Hydroxy-2-pentanoneIridium/f-amphoxThis compoundPotentially >99% rsc.org

This table presents data synthesized from research on analogous reactions, as direct, comprehensive experimental data for this compound under these specific conditions is limited in the provided sources.

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability. While direct stereoselective synthesis of this compound using heterogeneous catalysts from biomass is not a standard one-step process, these systems are crucial for producing the racemic mixture of 1,2-pentanediol (B41858), which can then be resolved into its constituent enantiomers.

A sustainable route to 1,2-pentanediol involves the hydrogenolysis of furfural (B47365), a platform chemical derived from lignocellulosic biomass. rsc.orgconicet.gov.archemeurope.com This process typically occurs in a single pot and involves the hydrogenation of furfural to furfuryl alcohol, followed by the hydrogenolysis of the furan (B31954) ring to yield a mixture of pentanediols, including 1,2-pentanediol and 1,5-pentanediol (B104693). conicet.gov.archemeurope.com The reaction is a sequential hydrogenation where furfuryl alcohol is a key intermediate. conicet.gov.ar The development of bifunctional catalysts with both metal sites for hydrogenation and acidic/basic sites for ring-opening is critical for achieving high conversion and selectivity towards 1,2-pentanediol under relatively mild conditions. conicet.gov.archemeurope.com However, these methods generally produce a racemic mixture of 1,2-pentanediol. Achieving the desired (R)-enantiomer requires a subsequent resolution step, such as enzymatic kinetic resolution. tandfonline.comnih.gov In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing the other to be isolated in high purity. For instance, specific dehydrogenases can oxidize the (S)-enantiomer, leaving the this compound unreacted. researchgate.net

Rhodium-based catalysts have demonstrated high efficacy in the single-step hydrogenolysis of furfural to 1,2-pentanediol. A particularly effective system is Rhodium supported on an octahedral molecular sieve (OMS-2), a type of manganese oxide. conicet.gov.archemeurope.com This bifunctional catalyst possesses both metallic sites from the highly dispersed rhodium nanoparticles and basic sites on the OMS-2 support, which work in synergy to promote the reaction. conicet.gov.ar The basic sites are crucial for the hydrogenolysis step, facilitating the formation of the diol. conicet.gov.ar

Research has shown that a 1% w/w Rh/OMS-2 catalyst can achieve nearly 100% conversion of furfural with high selectivity (87%) for 1,2-pentanediol under optimized conditions. conicet.gov.archemeurope.com The reaction is typically carried out in a batch reactor using methanol (B129727) as a solvent. rsc.orgconicet.gov.ar

Catalyst Substrate Temperature (°C) Pressure (atm) Time (h) Conversion (%) Selectivity for 1,2-Pentanediol (%)
1% Rh/OMS-2Furfural160308~10087 conicet.gov.archemeurope.com

Non-precious metal catalysts, such as those based on copper and cobalt, are being investigated for the ring-opening of furfuryl alcohol to produce pentanediols. dicp.ac.cn Reduced Cu-Co-Al mixed metal oxides, synthesized from layered double hydroxides, have shown activity in producing a mixture of 1,2-pentanediol and 1,5-pentanediol. Similarly, Cu-LaCoO₃ catalysts have been employed for the selective hydrogenolysis of furfuryl alcohol. These systems demonstrate the potential for using more abundant and less expensive metals for biomass conversion, although they often yield a mix of diol isomers. The product distribution is influenced by the catalyst composition and reaction conditions.

This article explores the synthesis of the chemical compound this compound, focusing on stereoselective chemical methods and biocatalytic approaches.

Chemical Transformations and Derivatization Reactions of R 1,2 Pentanediol

Oxidation Reactions and Derived Products

The oxidation of (R)-1,2-Pentanediol can be achieved through both chemical and biocatalytic methods, yielding different products depending on the reagents and conditions.

Chemical oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can lead to the formation of pentanoic acid. However, more selective oxidation often relies on biocatalysts.

Microbial and enzymatic systems exhibit high stereoselectivity in the oxidation of 1,2-diols. For instance, some microorganisms can stereoinvert this compound to its (S)-enantiomer. This process involves the oxidation of this compound to an intermediate, 1-hydroxy-2-pentanone, by an (R)-specific alcohol dehydrogenase. tandfonline.com This intermediate is then reduced to (S)-1,2-pentanediol by an (S)-specific reductase. tandfonline.com

Enzymes such as glycerol (B35011) dehydrogenase (GDH) also show high specificity. GDH from Hansenula ofunaensis catalyzes the NAD+-dependent oxidation of long-chain secondary alcohols, including 1,2-pentanediol (B41858). nih.gov Studies with galactitol dehydrogenase (GatDH) from Rhodobacter sphaeroides D demonstrated that the enzyme is highly specific for the (S)-enantiomer of various 1,2-diols, leaving the (R)-enantiomer unreacted. researchgate.netnih.gov This enantioselectivity makes enzymatic oxidation a valuable method for the kinetic resolution of racemic 1,2-diols. The primary product from the enzymatic oxidation of the secondary alcohol group is the corresponding α-hydroxy ketone, such as 1-hydroxy-2-pentanone. tandfonline.comnih.gov

Table 1: Products of this compound Oxidation

Oxidizing Agent/SystemProduct(s)RemarksCitation(s)
Potassium Permanganate (KMnO4)Pentanoic AcidGeneral chemical oxidation.
Chromium Trioxide (CrO3)Pentanoic AcidGeneral chemical oxidation.
Candida parapsilosis1-Hydroxy-2-pentanoneIntermediate in stereoinversion to (S)-1,2-pentanediol. tandfonline.com
Glycerol Dehydrogenase (GDH)1-Hydroxy-2-pentanoneNAD+-dependent oxidation of the secondary hydroxyl group. nih.gov
Galactitol Dehydrogenase (GatDH)No reactionEnzyme is specific for the (S)-enantiomer. researchgate.netnih.gov

Reduction Reactions and Derived Products

The reduction of this compound or its derivatives can be accomplished using various reducing agents. The complete reduction of 1,2-pentanediol using powerful reagents like lithium aluminum hydride can yield pentane.

More commonly, reduction reactions are employed in synthetic pathways that start from an oxidized precursor to arrive at this compound. For example, the synthesis of 1,2-pentanediol has been reported via the reduction of o-hydroxyl n-pentanoic acid using sodium borohydride. google.com The stereoselective reduction of the intermediate ketone, 1-hydroxy-2-pentanone, is a key step in certain biocatalytic processes. While the reduction of this ketone by Candida parapsilosis specifically yields (S)-1,2-pentanediol tandfonline.com, other biocatalysts or chemical reagents could potentially be used to produce the (R)-enantiomer from the same precursor.

Hydrogenolysis of furfural (B47365) or furfuryl alcohol, derived from biomass, is a significant route for producing 1,2-pentanediol. sci-hub.segoogle.com This complex transformation involves hydrogenation and ring-opening, where intermediate species are reduced to form the final diol product. sci-hub.seacs.orgnih.gov Depending on the catalyst and reaction conditions, these routes can yield mixtures of 1,2-pentanediol and 1,5-pentanediol (B104693). researchgate.netresearchgate.net

Table 2: Reduction Reactions Related to this compound

Starting MaterialReducing Agent/SystemProduct(s)RemarksCitation(s)
1,2-PentanediolLithium Aluminum HydridePentaneGeneral reduction to the alkane.
o-Hydroxyl n-pentanoic acidSodium Borohydride1,2-PentanediolReduction of a carboxylic acid precursor. google.com
Furfuryl alcoholH2 / Heterogeneous Catalyst (e.g., Ru/MgO, Rh/OMS-2)1,2-Pentanediol, 1,5-PentanediolHydrogenolysis and reduction from biomass-derived feedstock. acs.orgresearchgate.net

Substitution Reactions and Derived Halogenated Derivatives

The hydroxyl groups of this compound possess nucleophilic character and can participate in nucleophilic substitution reactions. unilongindustry.com This allows for their conversion into other functional groups, most notably halogens, to produce halogenated derivatives. These reactions typically involve reagents that can replace a hydroxyl group with a halide, such as hydrohalic acids or thionyl chloride.

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided search results, the general reactivity of diols suggests such transformations are feasible. The resulting halogenated pentanediol (B8720305) derivatives are valuable intermediates for further synthetic modifications. For instance, the synthesis of propiconazole (B1679638) precursors has involved the bromination of a related dioxolane structure. google.com

Esterification and Etherification Chemistry

The primary and secondary hydroxyl groups of this compound readily undergo esterification and etherification.

Esterification can be achieved by reacting the diol with acyl halides or carboxylic acids. unilongindustry.com This reaction is often used for derivatization, for example, in the analytical determination of enantiomeric purity. The hydroxyl groups can be derivatized with a chiral agent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomeric esters that can be separated and quantified by gas chromatography-mass spectrometry. nih.gov A computational study has investigated the mechanism of esterification between boric acid and 2(R),4(S)-pentanediol, a related 1,3-diol, highlighting the formation of a tetrahedral borate (B1201080) monoester. rsc.org Polyesters can also be synthesized using diols as monomers, although much of the research focuses on related diols like 1,5-pentanediol for creating bio-based polymers. mdpi.com

Etherification typically involves reaction with alkyl halides to form the corresponding ether derivatives. unilongindustry.com

Table 3: Esterification and Etherification of this compound

Reaction TypeReagent(s)Product TypeApplication/RemarksCitation(s)
EsterificationAcyl HalidesEsterGeneral synthesis of ester derivatives. unilongindustry.com
Esterification(S)-(+)-2-phenylbutyryl chlorideDiastereomeric EstersAnalytical derivatization for enantiomeric excess determination. nih.gov
EsterificationBoric AcidBoron EsterMechanistic studies on B-O bond formation. rsc.org
EtherificationAlkyl HalidesEtherGeneral synthesis of ether derivatives. unilongindustry.com

Ring-Opening and Cyclization Reactions

This compound is frequently synthesized via the ring-opening of a precursor epoxide. The hydrolytic kinetic resolution of racemic 1,2-epoxypentane (B89766) can produce enantiomerically pure this compound. researchgate.net The regiochemistry of the epoxide ring-opening is dependent on the reaction conditions. Under acidic conditions, nucleophilic attack occurs at the more substituted carbon, leading to inversion of stereochemistry at that center. pcrest.com In contrast, under basic or neutral conditions, the attack happens at the less hindered carbon. pcrest.com Therefore, starting with (2S)-2-propyloxirane, acidic hydrolysis yields this compound, while basic hydrolysis would retain the S-configuration. pcrest.com

Cyclization reactions involving 1,2-diols can occur with appropriate reagents. For example, 1,2-diols can react with aldehydes or ketones to form cyclic acetals or ketals (dioxolanes). unilongindustry.com While not a transformation of the diol itself, the Wacker oxidation process, when carried out in the presence of a diol like (R,R)-2,4-pentanediol, can lead to the formation of chiral acetals from alkenes. libretexts.org

Mechanistic Investigations of Pentanediol Transformations

The mechanisms of several key transformations involving 1,2-pentanediol have been investigated.

Oxidation Mechanism: The enzymatic oxidation of the (S)-enantiomer of 1,2-pentanediol by galactitol dehydrogenase (GatDH) has been studied in detail. researchgate.net The mechanism involves a charge relay system formed by a hydrogen bond network. Catalysis begins with a proton transfer from the secondary hydroxyl group of the substrate to a tyrosine residue (Tyr151), followed by a concerted transfer of a hydride ion from the substrate's carbon atom to the NAD+ cofactor. researchgate.net The stereospecificity arises because the R-configuration would point the target hydroxyl group away from the general base in the enzyme's active site. researchgate.net

Hydrogenolysis Mechanism: The conversion of furfuryl alcohol to 1,2-pentanediol over bifunctional catalysts is a complex process. acs.orgnih.gov The reaction pathway is believed to proceed through the hydrogenation of the aldehyde group (if starting from furfural) to form furfuryl alcohol. Subsequently, the furan (B31954) ring undergoes hydrogenation and ring-opening. acs.org Tautomerism of an intermediate species is thought to lead to 1,2-pentanediol. acs.orgresearchgate.net The presence of both metal sites (for hydrogenation) and basic sites on the catalyst support is crucial for this transformation. acs.orgnih.gov

Epoxide Ring-Opening Mechanism: The formation of 1,2-pentanediol from (2R)-2-propyloxirane is a classic example of nucleophilic substitution. Under acidic conditions (e.g., H3O+), the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile (water) attacks the more substituted tertiary carbon, resulting in inversion of configuration and the formation of (S)-1,2-pentanediol. To obtain this compound, one would need to start with the (R)-epoxide and use basic conditions, or start with the (S)-epoxide and use acidic conditions. pcrest.com

Advanced Analytical and Spectroscopic Characterization of R 1,2 Pentanediol

Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial for applications where only one enantiomer provides the desired activity. Various chromatographic and spectroscopic methods are employed for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Assay

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of enantiomers. For diols like 1,2-Pentanediol (B41858), derivatization is often necessary to enhance volatility and improve chiral recognition on the stationary phase. nih.govgoogle.com A common approach involves derivatizing the hydroxyl groups. nih.gov For instance, the diol enantiomers can be derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomers that can be separated on a non-chiral column. nih.gov The subsequent mass spectrometric detection allows for accurate quantification based on the distinct mass spectra of the separated diastereomers. nih.gov

The use of a chiral stationary phase, such as those based on cyclodextrins, can also directly separate the enantiomers without the need for chiral derivatization. mdpi.commdpi.com The selection of the appropriate chiral column and temperature program is critical for achieving baseline separation of the (R) and (S) enantiomers. mdpi.comlibretexts.org The mass spectrometer then provides sensitive and selective detection, enabling the determination of the enantiomeric ratio by comparing the peak areas of the two enantiomers. libretexts.org

Table 1: GC-MS Parameters for Enantiomeric Analysis of 1,2-Diols

ParameterValue/ConditionSource
Column Type Chiral stationary phase (e.g., β-cyclodextrin) mdpi.commdpi.com
Derivatizing Agent (S)-(+)-2-phenylbutyryl chloride (for diastereomer formation) nih.gov
Ionization Mode Ammonia (B1221849) Positive Chemical Ionization nih.gov
Detection Mass Spectrometry (MS) nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining stereochemical purity. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated by using chiral auxiliary agents. libretexts.orgwikipedia.org These agents, which can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), create a diastereomeric environment, leading to separate resonances for the enantiomers. libretexts.orgnih.gov

For diols like 1,2-Pentanediol, a three-component derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can form diastereoisomeric iminoboronate esters. nih.gov The ratio of these diastereomers, and thus the enantiomeric purity of the original diol, can be determined by integrating the well-resolved signals in the ¹H NMR spectrum. nih.gov Another approach involves using chiral lanthanide shift reagents, which can induce chemical shift differences between enantiotopic protons, although line broadening can be a challenge in some solvents. harvard.edu

Table 2: NMR Methods for Enantiomeric Purity Determination

MethodChiral AuxiliaryPrincipleSource
Chiral Derivatizing Agent2-Formylphenylboronic acid and enantiopure α-methylbenzylamineForms diastereomeric iminoboronate esters with distinct NMR signals. nih.gov
Chiral Solvating AgentChiral Lanthanide Shift Reagents (e.g., Eu(hfc)₃)Induces separation of enantiotopic resonances. libretexts.orgharvard.edu
Chiral Derivatizing Agent(R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acidForms diastereomeric cyclic boronate esters for analysis. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioseparation of chiral compounds on both analytical and preparative scales. acs.orgcsfarmacie.cz The key to this technique is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. acs.orgscience.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly employed for the separation of a wide range of chiral compounds, including diols. science.gov

For the analysis of 1,2-Pentanediol, a reversed-phase chiral HPLC method can be developed. science.gov The mobile phase composition, typically a mixture of an organic modifier (like isopropanol (B130326) or acetonitrile) and water, is optimized to achieve baseline separation of the enantiomers. science.govpensoft.net Detection is commonly performed using a UV detector. pensoft.net In some cases, derivatization of the diol may be necessary to introduce a chromophore for better detection or to improve the chiral recognition on the CSP. tandfonline.com

Table 3: Typical Chiral HPLC Conditions

ParameterConditionSource
Stationary Phase Chiral Stationary Phase (e.g., Polysaccharide-based) science.gov
Mobile Phase Water-isopropanol-acetonitrile mixture science.gov
Detection UV Absorbance pensoft.net
Flow Rate Isocratic elution at a constant flow rate pensoft.net

Structural Elucidation of (R)-1,2-Pentanediol Derivatives

The synthesis and characterization of derivatives of this compound are important for various applications. Spectroscopic techniques are fundamental for confirming the structure of these new compounds.

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. rsc.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. chemicalbook.com For example, the characteristic signals for the hydroxyl protons and the protons on the carbon backbone can be identified. google.com Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present. rsc.org

Mass spectrometry provides the molecular weight and fragmentation pattern of the derivatives, which helps in confirming the molecular formula and structural features. Techniques like GC-MS can be used to analyze volatile derivatives. google.com

Characterization of Catalytic Materials Relevant to Synthesis

The synthesis of this compound often involves catalytic processes, such as the hydrogenation of furfural (B47365) or its derivatives. acs.orggoogle.com The characterization of these catalysts is essential to understand their activity, selectivity, and stability.

Fourier-transform Infrared (FTIR) Spectroscopy

Fourier-transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing the functional groups present on the surface of a catalyst and for studying the interaction between the catalyst and reactants. nih.govsoton.ac.uk In the context of 1,2-Pentanediol synthesis, FTIR can be used to identify the characteristic vibrational bands of the catalyst support and the active metal species. nih.gov For example, in a Rhodium/OMS-2 catalyst used for furfural hydrogenolysis, FTIR spectra show characteristic bands for Mn-O and Mn-O-Mn lattice vibrations of the OMS-2 support, as well as bands related to adsorbed water. nih.gov

In-situ FTIR studies can provide insights into the reaction mechanism by observing the adsorption of reactants and the formation of intermediates on the catalyst surface. ecnu.edu.cn For instance, in the hydrogenolysis of furfuryl alcohol over a Cu@MgO-La₂O₃ catalyst, in-situ FTIR showed that furfuryl alcohol adsorbs on the La₂O₃ sites, leading to ring-opening and the formation of enol intermediates that are subsequently hydrogenated to 1,2-Pentanediol. ecnu.edu.cn

Table 4: FTIR Characteristic Bands for a Rh/OMS-2 Catalyst

Wavenumber (cm⁻¹)AssignmentSource
3446Stretching and bending vibrations of adsorbed water nih.gov
1633Stretching and bending vibrations of adsorbed water nih.gov
1383-OH bending vibrations of adsorbed water nih.gov
723Mn-O and Mn-O-Mn lattice vibrations nih.gov

Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD) is a crucial technique for characterizing the acidic and basic properties of catalysts, which are critical for reactions like the hydrogenolysis of furfural to 1,2-Pentanediol. nih.govmicromeritics.comresearchgate.net The method involves pre-adsorbing a probe molecule (e.g., ammonia for acid sites, carbon dioxide for basic sites) onto the catalyst surface and then heating the sample at a controlled rate. micromeritics.com The temperature at which the probe molecule desorbs provides information about the strength of the acid or base sites, while the amount of desorbed gas quantifies the number of these sites. micromeritics.com

In the context of 1,2-Pentanediol synthesis, catalysts are often bifunctional, requiring both metal sites for hydrogenation and acid/base sites for ring-opening reactions. nih.govacs.org For instance, in studies involving a Rhodium on Octahedral Molecular Sieve (Rh/OMS-2) catalyst for converting furfural to 1,2-PeD, CO₂-TPD and NH₃-TPD analyses were performed to evaluate the basic and acidic strengths. nih.govacs.org

Research findings indicate that catalysts like OMS-2 exhibit distinct desorption peaks corresponding to weak, moderate, and strong acid and base sites. nih.govacs.org The introduction of a metal, such as Rhodium (Rh), can alter the distribution and strength of these sites. It was observed that the incorporation of Rh into the OMS-2 support increased the intensity of peaks corresponding to weak basic sites and also enhanced the acidity of the catalyst. nih.govacs.org This modification of surface acidity and basicity is believed to play a role in the catalytic pathway that leads to the formation of 1,2-Pentanediol. researchgate.net

Table 1: TPD Analysis Data for Catalysts in 1,2-Pentanediol Synthesis
CatalystProbe MoleculeSite TypeDesorption Temperature Range (°C)Site Strength
OMS-2CO₂Basic90 - 500Weak & Moderate
1% Rh/OMS-2CO₂Basic80 - 300Weak
1% Rh/OMS-2CO₂Basic350 - 550Moderate
1% Rh/OMS-2CO₂Basic550 - 650Strong
1% Rh/OMS-2NH₃Acidic80 - 300Weak, Moderate, Strong

This table presents findings from CO₂-TPD and NH₃-TPD analyses of catalysts used in the synthesis of 1,2-Pentanediol, indicating the strength and temperature range of acidic and basic sites. Data sourced from nih.govacs.org.

Temperature-Programmed Reduction (TPR)

Temperature-Programmed Reduction (TPR), specifically H₂-TPR, is an essential technique for investigating the reducibility of metal oxide species present in a catalyst. acs.orgmdpi.com The analysis involves heating the catalyst in a flowing stream of a reducing gas, typically a hydrogen mixture (e.g., H₂/Ar), and monitoring the hydrogen consumption with a thermal conductivity detector (TCD). mdpi.com The resulting profile of hydrogen consumption versus temperature reveals the temperatures at which the metal species are reduced, providing insights into the nature of the metal oxides and their interaction with the support material. acs.orgd-nb.info

In the synthesis of pentanediols, the reducibility of the metallic sites on the catalyst is a key factor. nih.govmdpi.com For a 1% Rh/OMS-2 catalyst used in furfural hydrogenolysis, H₂-TPR analysis showed a reduction peak between 150°C and 300°C, along with another at a higher temperature range of 490°C to 750°C. nih.govacs.org The lower temperature peak is associated with the reduction of Rh species, while the higher temperature peak suggests a strong interaction between the rhodium metal and the OMS-2 support. nih.govacs.org Similarly, studies on Pt/yMgAl₂O₄@WAl catalysts for 1,5-pentanediol (B104693) production showed that modifying the support with MgAl₂O₄ lowered the reduction temperature of PtOₓ, indicating that the modification facilitated easier reduction of the platinum species. mdpi.com

Table 2: H₂-TPR Analysis of Catalysts for Pentanediol (B8720305) Synthesis
CatalystReduction Peak Temperature Range (°C)Attributed Species/Interaction
OMS-250 - 250H₂ Reduction
1% Rh/OMS-2150 - 300Rh species reduction
1% Rh/OMS-2490 - 750Strong Rh-support interaction
Pt/WAl~262Reduction of PtOₓ
Pt/yMgAl₂O₄@WAl100 - 400Reduction of PtOₓ (peak temperature decreases with modification)

This table summarizes the H₂-TPR results for various catalysts, showing the temperatures at which metal species are reduced. Data sourced from nih.govacs.orgmdpi.com.

H₂ Pulse Chemisorption

H₂ pulse chemisorption is a standard method used to determine the active metal surface area, metal dispersion, and average particle size of supported metal catalysts. acs.orgplymouth.ac.uk The technique involves reducing the catalyst in situ, followed by pulsing a known amount of hydrogen gas over the sample at a temperature where chemisorption (chemical bonding to the surface) occurs but bulk absorption does not. acs.org By measuring the amount of hydrogen consumed in each pulse until the surface is saturated, the number of active metal sites can be calculated.

This characterization is vital for understanding the catalytic activity in reactions like the synthesis of 1,2-Pentanediol, as the activity is often directly related to the number of available metal sites. plymouth.ac.uk For a 1% Rh/OMS-2 catalyst, H₂ pulse chemisorption was performed to measure the dispersion of rhodium. acs.org The analysis revealed a high Rh dispersion of 14.8%, which is indicative of small, well-distributed metal particles on the support. acs.org This high dispersion is a desirable characteristic, as it maximizes the availability of active sites for the hydrogenation reaction, contributing to the catalyst's excellent activity and selectivity in producing 1,2-Pentanediol. acs.orgresearchgate.net

Table 3: H₂ Pulse Chemisorption Data for Rh/OMS-2 Catalyst
CatalystParameterValue
1% Rh/OMS-2Rh Dispersion14.8%
Average Rh Particle Size6.2 nm

This table shows the metal dispersion and particle size for a Rh/OMS-2 catalyst as determined by H₂ pulse chemisorption. Data sourced from acs.org.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and topography of catalyst materials. nih.govnih.govrsc.org It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's structure and composition. nih.gov

In the study of catalysts for 1,2-Pentanediol production, SEM provides critical visual information about the catalyst's structure. nih.govacs.org For example, SEM analysis of an OMS-2 support material revealed a fine and uniform nanorod-like morphology. nih.govacs.org When this support was impregnated with rhodium to create the 1% Rh/OMS-2 catalyst, SEM images, often complemented by Energy-Dispersive X-ray Spectroscopy (EDX) mapping, confirmed the uniform dispersion of the rhodium particles over the surface of the OMS-2 nanorods. nih.govacs.org In another study on CuCe catalysts, SEM showed that the reduction process of the catalyst precursor led to significantly smaller particles. acs.org This morphological information is key to understanding how the physical structure of the catalyst influences its performance in the synthesis of 1,2-Pentanediol. nih.govacs.org

Theoretical and Computational Studies on R 1,2 Pentanediol

Quantum Chemical Calculations for Stereochemical Rationalization

Quantum chemical (QC) calculations are instrumental in understanding the three-dimensional arrangement of atoms in (R)-1,2-Pentanediol and rationalizing its stereochemical outcomes in chemical reactions. These ab initio methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule, providing a fundamental basis for its properties.

High-level QC calculations, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are employed to locate stationary points on the potential energy surface of the molecule. iucr.org This allows for the identification of stable conformers and the transition states that connect them. For vicinal diols, a key focus is the intramolecular hydrogen bond between the two adjacent hydroxyl groups, which significantly influences the molecule's preferred shape. aip.org

In studies of related chiral diols, such as 2,4-pentanediol, quantum chemical calculations have been used to generate extensive conformational landscapes. aip.orgresearchgate.net These calculations can predict the relative energies of dozens of potential conformers, helping to identify the most stable structures that are likely to be observed experimentally. aip.orgresearchgate.net For instance, in a study on meso- and racemic-2,4-pentanediol, calculations at the CCSD(T)-F12 level were used to refine the energies of conformers initially identified with DFT methods. aip.org This level of theory provides highly accurate energetic information, which is critical for rationalizing why a particular stereoisomer or conformer is favored in a given chemical environment. By analyzing the calculated rotational constants and dipole moments, direct comparisons can bemade with experimental data from techniques like microwave spectroscopy to validate the theoretical models. aip.orgaip.org

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of chemical reaction pathways. These simulations are particularly useful for understanding how this compound is formed or how it behaves as a reactant or solvent.

MD simulations can model complex processes such as the hydrogenation of biomass-derived compounds like furfural (B47365) to produce 1,2-pentanediol (B41858). rsc.org In these simulations, the trajectory of each atom is calculated by integrating Newton's laws of motion, with the forces between atoms described by a force field or by quantum mechanical calculations in ab initio MD (AIMD). uchicago.eduosti.gov This allows researchers to visualize the entire reaction sequence, including the formation of intermediates and transition states. uchicago.edu

For example, studies on the conversion of furfural have used MD simulations to explore the reaction path leading to 1,2-pentanediol via the ring-opening of furfuryl alcohol. rsc.org DFT calculations have revealed that water, as a solvent, can actively participate in this ring-opening process, significantly promoting the formation of 1,2-pentanediol. researchgate.net Metadynamics, an enhanced sampling technique used with MD, can be employed to explore the free-energy surface of a reaction and identify the most favorable pathways and their associated energy barriers. uchicago.edu These simulations can reveal how factors like solvent, temperature, and pressure influence the reaction mechanism and the final product distribution. rsc.org

Simulation TypeInvestigated ProcessKey Findings
Ab Initio MD (AIMD) CO2 Capture by Amino Acid Ionic LiquidsElucidation of multi-step reaction pathways involving zwitterionic intermediates and proton transfer. uchicago.edu
Classical MD Furfural Hydrogenation in compressed CO2High diffusivity of CO2 controls reactant mobility and maintains catalyst activity. rsc.org
DFT Calculations Ring-opening of Furfuryl AlcoholWater molecules participate in the reaction, lowering the energy barrier for 1,2-pentanediol formation. researchgate.net

This table presents examples of how molecular dynamics and related computational methods are used to study reaction pathways relevant to the synthesis of 1,2-pentanediol.

Computational Modeling of Catalyst-Substrate Interactions

Understanding the interaction between a catalyst and a substrate is fundamental to designing more efficient and selective chemical transformations. Computational modeling, particularly molecular docking and MD simulations, is a key tool for investigating these interactions at the molecular level.

In enzymatic catalysis, computational models can elucidate the basis for substrate specificity. For example, modeling studies of short-chain dehydrogenases/reductases (SDRs) have been used to understand why certain enzymes preferentially bind specific substrates. nih.gov By docking molecules like (2S)-pentane-1,2-diol into the active site of an enzyme, researchers can identify the key amino acid residues responsible for binding and catalysis. nih.gov Subsequent MD simulations of the enzyme-substrate complex can then be used to assess the stability of these interactions and calculate binding free energies. nih.gov

In heterogeneous catalysis, computational models help to explain the reaction mechanisms on catalyst surfaces. The hydrogenolysis of furfural to 1,2-pentanediol over metal-supported catalysts is one such process that has been studied computationally. acs.org Models based on mechanisms like the Langmuir-Hinshelwood–Hougen–Watson (LHHW) framework can be developed to describe the adsorption of reactants, surface reactions, and desorption of products. acs.org DFT calculations combined with NMR spectroscopy (DFT-NMR) can also be used to characterize the structure of surface species and reaction intermediates, providing a detailed picture of the catalyst-substrate interactions. frontiersin.org

Modeling TechniqueSystemResearch Focus
Molecular Docking & MD Short-chain dehydrogenase (KduD) with (2S)-pentane-1,2-diolIdentification of key amino acid residues (e.g., S145) and conformational changes crucial for substrate binding and specificity. nih.gov
Kinetic Modeling (LHHW) Rh/OMS-2 catalyst with Furfuryl alcoholDevelopment of a dual-site kinetic model for the hydrogenolysis reaction to 1,2-pentanediol. acs.org
DFT-NMR Various catalytic systemsRelating 3D molecular structures of reaction intermediates to spectroscopic data to understand catalyst-substrate interactions. frontiersin.org

This table summarizes computational approaches used to model the interaction between catalysts and substrates in reactions involving pentanediols.

Prediction of Conformational Preferences and Energetics

The biological activity and physical properties of this compound are dictated by its three-dimensional shape, or conformation. Theoretical methods are highly effective for predicting the preferred conformations of flexible molecules and their relative energies.

The conformational landscape of a diol is determined by rotations around its carbon-carbon single bonds. For 1,2-pentanediol, the key feature is the ability to form an intramolecular hydrogen bond between the two hydroxyl groups. This interaction stabilizes specific conformations, making them lower in energy. researchgate.net Computational studies on similar small diols have shown that conformers stabilized by such internal hydrogen bonding are often the most stable forms. researchgate.net

Comprehensive conformational searches can be performed using computational tools to generate a wide range of possible structures. researchgate.netmdpi.com The energy of each conformer is then calculated using quantum chemical methods to identify the lowest-energy structures. aip.org For example, a study on 1,2-hexanediol (B41856) and 1,2-pentanediol found that these 1,2-diols exhibit strong attractive diol-diol interactions, favoring aggregation. researchgate.net In a detailed study of the related (R)-2-methyl-2,4-pentanediol, quantum chemical calculations and MD simulations were combined to map the free energy surface and identify nine locally stable conformers, revealing which conformations are most accessible at different temperatures. iucr.orgresearchgate.net These theoretical predictions of conformational preferences and their relative energetics are crucial for understanding the molecule's behavior in different environments, from biological systems to industrial applications.

CompoundMethodKey Finding
1,2-Pentanediol Kirkwood–Buff formalismExhibits weak diol-diol attraction in aqueous solutions. researchgate.net
1,2-Propanediol Ab initio gradient method (4-21G)The most stable conformers are stabilized by internal hydrogen bonding. researchgate.net
(R)-2-Methyl-2,4-pentanediol Quantum Chemistry (MP2) & MDIdentified nine stable conformers and determined their relative free energies and accessibility at different temperatures. iucr.orgresearchgate.net
meso- & racemic-2,4-Pentanediol Quantum Chemistry (CCSD(T)-F12)Generated extensive conformational landscapes with 26 and 25 conformers respectively, identifying the most stable structures. aip.orgresearchgate.net

This table highlights findings from computational studies on the conformational preferences of 1,2-pentanediol and related diols.

Applications of R 1,2 Pentanediol in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

(R)-1,2-Pentanediol serves as a crucial chiral building block in the synthesis of more complex, optically active molecules. lookchem.com Chiral 1,2-diols are recognized as versatile starting materials for the production of pharmaceuticals and agrochemicals. acs.org The defined stereochemistry of this compound allows for the construction of specific stereoisomers of larger molecules, which is often critical for their biological activity and efficacy. For instance, optically pure 1,2-diols are integral in manufacturing drugs targeting neurodegenerative diseases, anti-inflammatory agents, and cardiovascular agents. acs.org The synthesis of these complex molecules often relies on the precise spatial arrangement of atoms, a feature that chiral building blocks like this compound provide. Its application as a chiral auxiliary has been noted in various synthetic procedures. researchgate.net

Precursor and Monomer in Polymer Chemistry

The utility of this compound extends into the realm of polymer chemistry, where it functions as a monomer or precursor in the synthesis of various polymers.

Manufacturing of Polyesters

This compound is utilized as a monomer in the production of polyesters. acs.orgnih.gov Polyesters are a significant class of polymers with wide-ranging applications. The inclusion of a chiral diol like this compound can influence the properties of the resulting polyester (B1180765), such as its thermal stability and mechanical characteristics. For example, studies on bio-derived polyesters have investigated the use of various diols, including 1,5-Pentanediol (B104693), in combination with dicarboxylic acids to create novel polymers. mdpi.comresearchgate.net While these studies focus on the achiral 1,5-Pentanediol, the principles of polyester synthesis are applicable to this compound. The diol component is a fundamental factor in determining the thermal stability of polyesters. mdpi.com The synthesis of polyesters from diols can be achieved through processes like melt copolycondensation. researchgate.net

Diol ComponentDicarboxylic AcidResulting Polymer Application
1,2-Pentanediol (B41858)Succinic acid, Adipic acid, Terephthalic acidGeneral polyester synthesis google.com
1,5-PentanediolSuccinic acid, Adipic acid, Terephthalic acidBio-based polyesters mdpi.comresearchgate.net

Synthesis of Functionalized Polyol Esters

This compound can be a precursor in the synthesis of functionalized polyol esters. These esters are valuable in various industrial applications, including as lubricants and functional fluids. The synthesis typically involves the reaction of a polyol with a carboxylic acid. While specific research detailing the use of this compound in this context is not prevalent in the provided search results, the general chemistry of polyol ester synthesis is well-established. For instance, polyols like trimethylolpropane (B17298) and pentaerythritol (B129877) are reacted with aliphatic monocarboxylic acids to produce high-performance esters. googleapis.comepo.org The structural characteristics of the polyol, including the number and position of hydroxyl groups, play a significant role in determining the properties of the final ester.

Intermediate for Specialty Chemical Production

This compound also serves as a key intermediate in the manufacturing of various specialty chemicals. macsenlab.com

Synthesis of Fungicide Precursors (e.g., Propiconazole)

A significant application of 1,2-Pentanediol is as an intermediate in the synthesis of the fungicide propiconazole (B1679638). acs.orgmade-in-china.comchemicalbook.comcntatech.comyearnintl.com Propiconazole is a systemic foliar fungicide widely used in agriculture. tudublin.ie The synthesis of propiconazole involves a condensation reaction between ethanone-1-(2,4-dichlorophenyl) and 1,2-pentanediol to form a dioxolane intermediate. tudublin.ie This intermediate is then further processed to yield the final propiconazole molecule. tudublin.ie

Reaction Scheme for Propiconazole Synthesis Intermediate:

Reactants: Ethanone-1-(2,4-dichlorophenyl) and 1,2-Pentanediol

Product: 1,3-dioxolane-2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl tudublin.ie

Constituent in Chemical Formulations (e.g., Printing Inks)

Application AreaSpecific Use of this compound
AgrochemicalsIntermediate for Propiconazole synthesis made-in-china.comtudublin.ie
Industrial ChemicalsConstituent in printing inks acs.orgbiesterfeld.com

Utilization as a Nonaqueous Solvent in Chemical Processes

This compound, a chiral vicinal diol, has garnered attention not only as a synthetic intermediate but also as a versatile nonaqueous solvent in various chemical processes. Its unique molecular structure, featuring a five-carbon backbone with hydroxyl groups on adjacent carbons (C1 and C2), imparts a distinct combination of polarity and non-polarity. chemicalbook.com This amphiphilic character allows it to function as an effective solvent for a broad spectrum of solutes, positioning it as a valuable component in formulations, synthesis, and industrial applications. chemicalbook.comatamankimya.com

The utility of any liquid as a solvent is determined by its physical properties, which dictate the range of conditions under which it can be used and its ability to dissolve other substances. vpscience.org Key properties for a solvent include its boiling and melting points, which define its liquid range, as well as its density, viscosity, and dielectric constant. vpscience.org this compound is a clear, colorless, and slightly viscous liquid at room temperature, properties that make it easy to handle in laboratory and industrial settings. chemicalbook.comatamankimya.com Its high boiling point and low vapor pressure make it a suitable medium for reactions requiring elevated temperatures. chemicalbook.comyearnintl.com

Table 1: Physicochemical Properties of 1,2-Pentanediol

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂ yearnintl.comcntatech.com
Molecular Weight 104.15 g/mol yearnintl.comcntatech.com
Appearance Clear colorless to slightly yellow oily liquid chemicalbook.comyearnintl.com
Boiling Point 206 °C chemicalbook.comyearnintl.com
Density 0.971 g/mL at 25 °C chemicalbook.comyearnintl.com
Flash Point 104-110 °C chemicalbook.com
Refractive Index n20/D 1.439 chemicalbook.comyearnintl.com
Solubility Miscible with water, alcohol, ether, ethyl acetate chemicalbook.comatamankimya.comyearnintl.comcntatech.com

Detailed Research Findings

Research into the solvent properties of 1,2-alkanediols, including 1,2-Pentanediol, has provided insights into their behavior in chemical systems. Studies on the excess molar volume (Vᴱ) of binary mixtures, such as those with 1,2-ethylenediamine, are critical for solvent design and understanding intermolecular interactions. Analysis using Redlich-Kister equations in such studies reveals the nature and extent of hydrogen-bonding interactions between the diol and other components in a mixture. This fundamental understanding is crucial for optimizing reaction conditions and separation processes.

The high solvency power of 1,2-Pentanediol is a key attribute, making it an excellent choice for dissolving a variety of compounds. atamankimya.cominnospk.com It is effective in dissolving insoluble active ingredients, which is particularly valuable in the formulation of pharmaceutical and cosmetic products. yearnintl.com For example, in sunscreen formulations, it aids in dissolving UV filters and improves the water resistance of the final product. yearnintl.com Its ability to reduce the stickiness caused by polymers in cosmetic formulas further enhances its utility as a solvent and formulation aid. yearnintl.com

In the realm of organic synthesis, while often used as a reactant, its solvent properties are also leveraged. For instance, it is used in the synthesis of quinoxalines from glycols derived from biomass. innospk.com Furthermore, its application extends to industrial products like coatings, dyes, and printing inks, where its solvency is essential for achieving homogeneity and desired performance characteristics. innospk.comacs.org In dermatological products, 1,2-Pentanediol can be used as a solvent, sometimes in conjunction with other glycols, for steroidal hormones. atamankimya.com Studies have also explored its role as a penetration enhancer for hydrophilic drugs through skin, demonstrating its function as an effective solvent within a delivery vehicle. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Catalysts

The synthesis of enantiomerically pure (R)-1,2-Pentanediol relies heavily on the use of stereoselective catalysts. Future research is focused on designing and developing new catalysts that offer higher activity, selectivity, and stability.

One promising avenue is the use of bimetallic catalysts. For instance, Ni-Sn/ZnO catalysts have shown potential in the continuous conversion of furfuryl alcohol to 1,2-pentanediol (B41858). rsc.org Density functional theory studies suggest that the Ni₃Sn₂ alloy phase promotes the selective synthesis of 1,2-pentanediol. rsc.org Further research into different metal combinations and support materials could lead to even more efficient and robust catalytic systems. For example, rhodium supported on an octahedral molecular sieve (Rh/OMS-2) has demonstrated excellent activity and selectivity in the hydrogenolysis of furfural (B47365) to 1,2-pentanediol. acs.orgnih.gov The development of catalysts that can operate under milder reaction conditions is also a significant goal, as this would reduce energy consumption and by-product formation. nih.gov

Another area of interest is the development of polymer-supported chiral catalysts. These catalysts combine the advantages of homogeneous catalysis (high activity and stereoselectivity) with the ease of separation and recycling characteristic of heterogeneous catalysts. cmu.edu This approach has the potential for both laboratory-scale research and industrial applications. cmu.edu The use of microbial stereoinversion also presents a novel route for producing optically active 1,2-diols. For example, Candida parapsilosis can convert racemic 1,2-pentanediol to (S)-1,2-pentanediol with high yield and enantiomeric excess. tandfonline.com This process involves the oxidation of this compound followed by the reduction of the intermediate to the (S)-enantiomer, showcasing the potential of biocatalytic methods. tandfonline.com

The following table summarizes various catalysts and their performance in the synthesis of 1,2-Pentanediol:

CatalystSubstrateProduct(s)Yield/SelectivityReference
Rh/OMS-2Furfural1,2-Pentanediol87% selectivity acs.org
Pt/MgOFurfuryl Alcohol1,2-Pentanediol, 1,5-Pentanediol (B104693)59.4% selectivity for 1,2-PeD, 15.2% for 1,5-PeD mdpi.com
Ru/MnOxFurfuryl Alcohol1,2-Pentanediol42.1% yield researchgate.net
Ni-Sn/ZnOFurfuryl Alcohol1,2-Pentanediol91% yield rsc.org
Candida parapsilosisRacemic 1,2-Pentanediol(S)-1,2-Pentanediol93% molar yield tandfonline.com

Integration into Sustainable Chemical Production Chains

The production of this compound is increasingly moving away from traditional petrochemical routes towards more sustainable methods that utilize biomass-derived feedstocks. A key focus is the catalytic conversion of furfural, a platform chemical derived from lignocellulosic biomass, into 1,2-pentanediol. acs.orgnih.govgrowingscience.com This integration into biorefinery concepts is a critical step towards a circular economy.

Research is focused on optimizing the entire production chain, from the hydrolysis of biomass to obtain xylose, its dehydration to furfural, and the subsequent hydrogenation and hydrogenolysis to 1,2-pentanediol. lidsen.commdpi.com The development of robust and long-lasting catalysts is essential for the economic viability of these processes. rsc.org For example, the use of non-noble metal catalysts, such as copper-based systems, is being explored as a cost-effective alternative to precious metal catalysts like platinum and rhodium.

The use of this compound as a building block for biodegradable polymers and green solvents further enhances its role in sustainable chemistry. mdpi.com Its application in "green" cosmetic products, derived from agricultural sources like corn and sugar cane, highlights the market demand for sustainable ingredients. atamankimya.com

Exploration of New Chemical Transformations

Beyond its current applications, researchers are exploring new chemical transformations involving this compound to synthesize novel and valuable compounds. Its diol functionality makes it a versatile starting material for a range of reactions.

For example, it can undergo oxidation to form pentanoic acid or other oxidized derivatives, and reduction to yield pentane. Substitution reactions can also be performed to introduce different functional groups. The stereoselective nature of this compound makes it a valuable chiral building block for the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. tandfonline.comlookchem.com For instance, it is a key intermediate in the synthesis of the fungicide propiconazole (B1679638). google.comoriprobe.com

Future research will likely focus on developing novel synthetic routes that leverage the chirality of this compound to create new materials and biologically active compounds. This includes its use in the synthesis of pinane-based 2-amino-1,3-diols, which have potential applications as chiral catalysts and in pharmacology. beilstein-journals.org

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. Advanced in situ spectroscopic techniques are powerful tools for studying these mechanisms in real-time.

Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to monitor the formation of intermediates and by-products on the catalyst surface during a reaction. researchgate.netehu.es This provides valuable insights into the reaction pathways and can help identify species that lead to catalyst deactivation. researchgate.net For example, in situ infrared spectroscopy has been used to study the hydrogenolysis of tetrahydrofurfuryl alcohol, a related reaction, revealing key intermediates and deactivation pathways. researchgate.net

Other techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) are used to characterize the catalyst before and after the reaction, providing information about changes in its structure and composition. nih.govmdpi.com Combining these characterization techniques with kinetic studies allows for the development of detailed reaction models, such as the Langmuir-Hinshelwood-Hougen-Watson mechanism proposed for the hydrogenolysis of furfural over a Rh/OMS-2 catalyst. acs.org Future research in this area will likely involve the use of more sophisticated in situ techniques and computational modeling to gain an even more detailed understanding of the catalytic processes at the molecular level.

Q & A

Q. What are the primary synthetic routes for (R)-1,2-Pentanediol in laboratory settings?

this compound is synthesized via catalytic hydrogenolysis of biomass-derived cyclic ethers (e.g., furfuryl alcohol or tetrahydrofurfuryl alcohol) using metal catalysts (Pt, Cu, or Ni) combined with basic supports (CaO, zeolites) or rare-earth oxides. For example, Pt/CaO catalysts achieve ~75% selectivity under optimized conditions (160–200°C, 2–4 MPa H₂, aqueous medium) . Enzymatic methods using glycerol dehydrogenases (e.g., from Hansenula ofunaensis) can also produce enantiomerically pure this compound via stereoselective oxidation of racemic diols .

Q. How can researchers characterize the stereochemical purity of this compound?

Key methods include:

  • Chiral HPLC : Using columns with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
  • Polarimetry : Measuring optical rotation (e.g., [α]D²⁵ = +13.5° for pure (R)-enantiomer).
  • NMR with chiral shift reagents : Eu(hfc)₃ induces distinct chemical shifts for (R) and (S) configurations. Enzymatic assays (e.g., glycerol dehydrogenase activity toward (R)-enantiomers) further validate purity .

Q. What experimental techniques are used to determine thermodynamic properties of this compound?

Researchers employ:

  • Density and viscosity measurements : To calculate molar volumes and excess molar volumes (e.g., using Anton Paar DMA 4500 densitometers) .
  • Calorimetry : For enthalpy of mixing and hydrogen-bonding analysis via Redlich-Kister equations or Prigogine-Flory-Patterson (PFP) theory .
  • DFT simulations : To model intermolecular interactions (e.g., H-bonding in binary mixtures with ethylenediamine) .

Advanced Research Questions

Q. How can experimental designs optimize selectivity for this compound over other diols in catalytic hydrogenolysis?

Selectivity depends on:

  • Catalyst composition : Bimetallic systems (e.g., Pt-Sn or Ni-La₂O₃) favor 1,2-Pentanediol by promoting selective C-O bond cleavage .
  • Solvent effects : Aqueous media enhance selectivity via hydrogen-bond stabilization of intermediates (e.g., 75% yield in H₂O vs. 40% in ethanol) .
  • Reaction conditions : Lower H₂ pressures (1–2 MPa) and temperatures (160–180°C) reduce over-hydrogenolysis to 1,5-Pentanediol .
  • Additives : Basic supports (CaO) stabilize acidic intermediates, suppressing side reactions .

Q. How should researchers address discrepancies in thermodynamic data for this compound across studies?

Contradictions in properties like density or excess molar volume can be resolved by:

  • Standardizing measurement protocols : Use NIST-validated equipment and replicate conditions (e.g., 293.15–313.15 K, 0.1 MPa) .
  • Cross-validating with analogs : Compare data with structurally similar diols (e.g., 1,2-hexanediol) to identify outliers .
  • Applying advanced models : Use PFP theory or Redlich-Kister equations to reconcile experimental and computational data .

Q. What strategies resolve contradictions when extrapolating data from analogs (e.g., 1,2-hexanediol) to this compound?

The U.S. EPA’s Low-Priority Substance (LPS) framework provides a methodology:

  • Analog selection : Prioritize analogs with adjacent hydroxyl groups and similar chain lengths (e.g., 1,2-butanediol, 1,2-octanediol) .
  • Weight-of-evidence analysis : Assign higher credibility to endpoints with consistent analog data (e.g., neurotoxicity, biodegradability) .
  • Data gap filling : Use computational tools (QSPR, DFT) to predict missing properties when experimental data is insufficient .

Q. How do hydrogen-bonding interactions influence the physical behavior of this compound in mixtures?

this compound exhibits strong H-bond donor/acceptor capacity, affecting:

  • Solubility : Miscibility with polar solvents (water, ethylenediamine) via H-bond networks .
  • Thermal diffusivity : Reduced diffusivity in binary mixtures due to increased molecular clustering .
  • Reactivity : Enhanced catalytic activity in aqueous media via stabilization of transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.